Patent-Specified Intermediate Role in Anticancer Amidobenzothiazole Series (EP2670740B1 / WO2012104857A1)
Patent WO2012104857A1 explicitly claims N1-(6-ethyl-1,3-benzothiazol-2-yl)-2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)-1-ethenyl]phenoxy}acetamide (compound 8d) and five additional 6-ethyl-bearing final compounds (9d–13d) as anticancer agents, alongside their 6-fluoro, 6-chloro, and other 6-substituted counterparts [1]. While GI50 data were reported only for a subset of compounds (8a, 8e, 8g, 8i, 8j, 9a, 9e, 9g, 9i, 9j, 10i) across leukemia, colon, CNS, melanoma, renal, prostate, and breast cancer cell lines, the 6-ethyl variants are structurally integral to the claimed invention and represent a distinct chemical sub-series within the patent [1]. The inclusion of the 6-ethyl precursor as a necessary synthetic intermediate establishes its irreplaceable role in accessing this protected chemical space.
| Evidence Dimension | Patent inclusion as anticancer intermediate |
|---|---|
| Target Compound Data | Explicitly claimed as intermediate for compounds 8d, 9d, 10d, 11d, 12d, 13d in WO2012104857A1 |
| Comparator Or Baseline | 6-fluoro, 6-chloro, and other 6-substituted analogs also claimed; each leads to distinct final compounds |
| Quantified Difference | Qualitative: 6-ethyl substitution yields a unique sub-series of six final compounds within the patent; GI50 data not reported for 6-ethyl sub-series specifically |
| Conditions | Patent WO2012104857A1 / EP2670740B1; in vitro anticancer screening against NCI-60 cell line panel per NCI protocol |
Why This Matters
For organizations developing anticancer leads, procurement of the 6-ethyl intermediate is mandatory to access the specific 6-ethyl sub-series claimed in this patent family; substitution with the 6-fluoro or 6-chloro analog leads to different final compounds with different patent coverage.
- [1] WO2012104857A1 – Amidobenzothiazoles et procédé de préparation de ceux-ci. WIPO. Priority date 2011-02-01. See compounds 8d, 9d, 10d, 11d, 12d, 13d and GI50 data for related sub-series. View Source
